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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address common sources of contamination in induced Pluripotent Stem Cell (iPSC)

cultures.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in iPSC cultures?

The most common biological contaminants in iPSC cultures are bacteria (including

mycoplasma), fungi (yeast and mold), and viruses.[1][2][3] These contaminants can

compromise experimental results by altering the phenotype, growth characteristics, and gene

expression of the cells.[4][5]

Q2: How can I visually identify contamination in my iPSC cultures?

Bacteria: Bacterial contamination often leads to a sudden drop in pH, causing the culture

medium to turn yellow. The medium may also become cloudy or turbid, and under a

microscope, you may observe small, motile particles between the iPSC colonies.[3][6][7]

Yeast: Yeast contamination appears as small, budding, oval, or spherical particles that can

be seen under the microscope. The culture medium may become cloudy and the pH might

become more alkaline, leading to a pink or purple color in media containing phenol red.[3][7]
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Mold: Mold contamination is characterized by the presence of filamentous structures

(hyphae) that can be observed with the naked eye or a microscope. The medium may

become turbid and show fuzzy-looking growths.[6][7]

Mycoplasma: Mycoplasma is not visible with a standard light microscope and does not

typically cause turbidity or a significant pH change in the culture medium, making it a

particularly insidious contaminant.[4][5]

Q3: What are the primary sources of contamination in an iPSC lab?

Contamination can be introduced from various sources, including:

Laboratory personnel: Poor aseptic technique is a major contributor.[4]

Reagents and media: Contaminated sera, media, and other reagents can introduce

microorganisms.

Equipment: Improperly sterilized incubators, biosafety cabinets, and pipettes can harbor

contaminants.[4]

Incoming cell lines: New cell lines may arrive already contaminated.[8]

Troubleshooting Guides
Issue 1: Sudden Medium Color Change and Turbidity
Question: My iPSC culture medium suddenly turned yellow and cloudy overnight. What is the

likely cause and what should I do?

Answer: A rapid yellowing of the medium and turbidity are strong indicators of bacterial

contamination.[3][6]

Recommended Actions:

Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-

contamination. It is generally recommended to discard the contaminated culture.

Decontaminate: Thoroughly decontaminate the biosafety cabinet and incubator.
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Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques to identify

potential sources of the breach.

Issue 2: Slow-Growing Culture with No Obvious
Contamination
Question: My iPSCs are growing slower than usual, and their morphology looks slightly altered,

but the medium is clear. What could be the problem?

Answer: This could be a sign of mycoplasma contamination. Mycoplasma often does not cause

visible signs of contamination like turbidity but can significantly impact cell health and

experimental outcomes.[5]

Recommended Actions:

Test for Mycoplasma: Immediately test the culture and any cryopreserved stocks for

mycoplasma using a reliable method such as PCR.

Quarantine: Quarantine the suspected culture and any other cultures that may have been

exposed.

Elimination (if necessary): If positive, and the cell line is irreplaceable, consider treating the

culture with a mycoplasma-specific antibiotic.

Quantitative Data on Contamination Prevalence
The following table summarizes the prevalence of different types of microbial contamination in

stem cell cultures based on available literature.
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Contaminant Type
Prevalence in Stem Cell
Cultures

Notes

Bacterial (non-mycoplasma) 1.42% - 12%

One study on mesenchymal

stem cells found a 1.42%

contamination rate, with

Staphylococcus aureus,

Bacillus spp., and Escherichia

coli being the major

contaminants.[9] Another study

on 32 stem cell and feeder cell

lines reported a 12%

contamination rate for cell

passages, with gram-positive

cocci being a primary

contaminant.[1][10]

Mycoplasma 4% - 17.65%

A study on 32 stem cell and

feeder cell lines found a 4%

mycoplasma contamination

rate.[1][10] Another study on

fibroblast and keratinocyte cell

lines reported a 17.65%

mycoplasma contamination

rate.[2]

Fungal (Yeast & Mold) 8% - 8.82%

One study reported an 8%

fungal contamination rate.[2]

Another study on fibroblast

and keratinocyte cell lines

found an 8.82% fungal

contamination rate.[2]

Viral
Not widely reported in routine

screening

Viral contamination is harder to

detect and not as commonly

screened for in individual

research labs.[8]
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Experimental Protocols
Mycoplasma Detection by PCR
This protocol outlines the general steps for detecting mycoplasma contamination in iPSC

cultures using a PCR-based method.

Materials:

iPSC culture supernatant or cell lysate

PCR tubes

Mycoplasma-specific PCR primers and master mix (commercially available kits are

recommended)

Positive and negative controls

Thermal cycler

Agarose gel electrophoresis system

Procedure:

Sample Preparation (from supernatant):

Collect 100 µL of the iPSC culture medium.

Heat the sample at 95°C for 5 minutes.[11]

Use 1-2 µL of the heated supernatant as the template for the PCR reaction.

PCR Reaction Setup:

Prepare the PCR reaction mix according to the manufacturer's instructions of your

detection kit. A typical reaction includes the PCR master mix, primer mix, and your sample

template.
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Include a positive control (containing mycoplasma DNA) and a negative control (water

instead of sample) in each run.

Thermal Cycling:

Perform PCR using a thermal cycler with the cycling conditions recommended by the kit

manufacturer. A general protocol might involve an initial denaturation step, followed by 40

cycles of denaturation, annealing, and extension.[12]

Gel Electrophoresis:

Run the PCR products on a 1.5-2% agarose gel.[13]

Visualize the DNA bands under UV light. The presence of a band of the expected size in

your sample lane indicates mycoplasma contamination.

Bacterial and Fungal Contamination Testing
This protocol describes a method for detecting low-level bacterial and fungal contamination.

Materials:

Tryptic Soy Broth (TSB) for aerobic bacteria and fungi

Fluid Thioglycollate Medium (FTM) for anaerobic and facultative anaerobic bacteria

Sterile culture tubes

iPSC culture sample (cell suspension or supernatant)

Incubators at 20-25°C and 30-35°C

Procedure:

Inoculation:

Collect a sample from your iPSC culture.

Inoculate a tube of TSB and a tube of FTM with your sample.
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Incubation:

Incubate the inoculated TSB tube at 20-25°C for 7-14 days.

Incubate the inoculated FTM tube at 30-35°C for 7-14 days.

Observation:

Visually inspect the broths for turbidity (cloudiness) at regular intervals during the

incubation period. Turbidity indicates microbial growth.

Visualizations
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Caption: Troubleshooting workflow for iPSC culture contamination.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b608123?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

PCR

Analysis

Outcome

Collect Culture Supernatant

Heat at 95°C for 5 min

Set up PCR Reaction
(Sample, Master Mix, Controls)

Run Thermal Cycler Program

Agarose Gel Electrophoresis

Visualize Bands under UV Light

Interpret Results

Positive for Mycoplasma

Band Present

Negative for Mycoplasma

No Band

Click to download full resolution via product page

Caption: Experimental workflow for Mycoplasma detection by PCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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